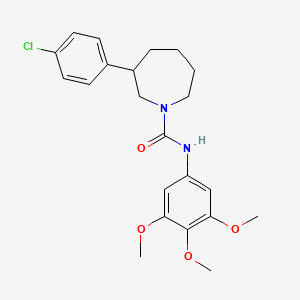

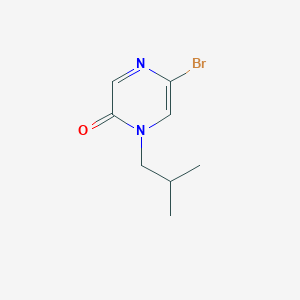

![molecular formula C18H18N4O2S B2978563 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea CAS No. 1024522-99-3](/img/structure/B2978563.png)

1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea” is a complex organic molecule. It contains an indole moiety, which is a common structure in many natural products and pharmaceuticals . The compound also contains a thiourea group, which is known to have various biological activities.

Synthesis Analysis

While specific synthesis methods for this compound are not available, indole-containing compounds are often synthesized using multicomponent reactions . These reactions are efficient and sustainable, allowing for the creation of complex molecules .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and thiourea groups. Indole is known to readily react with electrophiles due to its electron-rich character .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Transformations

Thiourea derivatives have been synthesized and characterized through various chemical reactions, showcasing their versatility in organic synthesis. The reaction of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea under mildly basic conditions led to unexpected products through Eschenmoser coupling reactions and other mechanisms, illustrating the complex reactivity of thiourea derivatives with brominated compounds (Kammel et al., 2015). Additionally, the electrosynthesis of a novel indole-based polymer incorporating thiophene units highlighted the potential of thiourea derivatives in material science, specifically for electrochromic applications (Carbas et al., 2017).

Biological Activities

Thiourea derivatives exhibit a wide range of biological activities, including DNA-binding properties, anticancer, antibacterial, and antifungal activities. Studies have shown that nitrosubstituted acyl thioureas possess significant DNA interaction capabilities, suggesting their potential in anti-cancer therapies (Tahir et al., 2015). Further research into thiourea-azetidine hybrids discovered compounds with pronounced anti-proliferative activity and selectivity towards certain tumor cells, underlining the therapeutic potential of thiourea derivatives in cancer treatment (Parmar et al., 2021).

Material Science Applications

The synthesis of hole-transporting small molecules based on thiophene cores for use in high-efficiency perovskite solar cells illustrates the application of thiourea derivatives in renewable energy technologies. These materials achieved notable power conversion efficiencies, demonstrating the utility of thiourea derivatives in the development of alternative energy solutions (Li et al., 2014).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-24-14-8-6-13(7-9-14)20-18(25)22-21-17(23)10-12-11-19-16-5-3-2-4-15(12)16/h2-9,11,19H,10H2,1H3,(H,21,23)(H2,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLHBEAFOAYELH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)NNC(=O)CC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

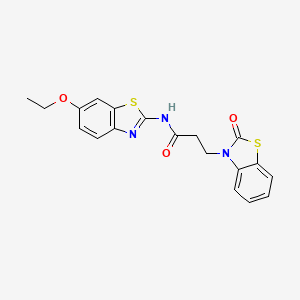

![7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2978483.png)

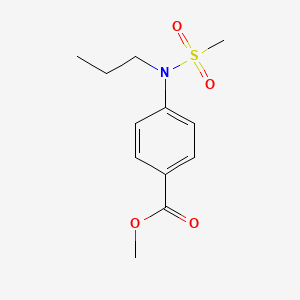

![2-(1,2-Benzoxazol-3-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2978486.png)

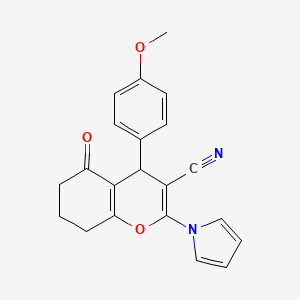

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2978488.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2978491.png)

![2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole](/img/structure/B2978492.png)

![N-[(4-methylphenyl)methyl]-2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2978497.png)